Product packaging for Galdosol(Cat. No.:CAS No. 52591-18-1)

Galdosol

Cat. No.: B2458069
CAS No.: 52591-18-1
M. Wt: 344.407
InChI Key: SWVDNEGGBBYXGS-UWVAXJGDSA-N
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Description

Overview of Abietane (B96969) Diterpenoids: Structural Classification and Significance

Diterpenoids are a class of compounds derived from four five-carbon isoprene (B109036) units, resulting in structures with twenty carbon atoms. mdpi.com Abietane diterpenoids are a prominent and diverse subgroup characterized by a tricyclic perhydrophenanthrene core skeleton. This core structure features a specific arrangement of methyl groups at carbons C4 and C10, and an isopropyl group at C13. mdpi.com The basic abietane skeleton is a tricyclic saturated hydrocarbon. wikipedia.org

Abietane diterpenoids are widely distributed in nature, notably in higher plants, particularly gymnosperms, where they are found in tissues and resins. wikipedia.orgrsc.org They also occur in various angiosperm species, with a significant presence in the Lamiaceae family, which includes the Salvia genus. rsc.orgresearchgate.net This class of compounds exhibits significant structural diversity, often arising from oxygenation and rearrangements of the basic abietane skeleton, leading to various oxidation states and aromaticity in ring C. mdpi.com

The significance of abietane diterpenoids lies in their numerous reported biological activities. Research has indicated a wide spectrum of potential effects, including antioxidant, antimicrobial, antiprotozoal, cytotoxic, anti-inflammatory, and antitumoral properties. mdpi.comrsc.orgresearchgate.netresearchgate.net These diverse activities highlight their potential as promising candidates in the search for new drugs and therapeutic agents. mdpi.com

Historical Context of Galdosol Discovery and Early Research

This compound was identified as a natural constituent of Salvia species. Specifically, it has been reported in Salvia officinalis (common sage) and Salvia canariensis. mdpi.combhma.infocdnsciencepub.comnih.gov The isolation of this compound from Salvia canariensis involved the extraction of finely cut flowers with acetone (B3395972), followed by chromatographic separation techniques to isolate the compound. cdnsciencepub.com

Early research into this compound, following its isolation, focused on establishing its chemical structure and exploring its initial biological properties. The structure of this compound was determined through a combination of chemical and spectroscopic methods. cdnsciencepub.com Its molecular formula is C20H24O5, and its structure includes hydroxyl, carbonyl, and a lactone group within the abietane framework. nih.gov

Initial studies also began to investigate the potential biological activities of this compound. Research indicated that this compound, along with other abietane diterpenoids from Salvia officinalis, demonstrated notable antioxidant activity. mdpi.com Furthermore, early findings suggested a potential activity on the Central Nervous System (CNS), as this compound was observed to have the ability to bind to the benzodiazepine (B76468) receptor. researchgate.net Studies on Salvia canariensis also explored the antibiotic activity of its abietane diterpenes, including this compound. cdnsciencepub.com

The early research into this compound laid the groundwork for understanding its chemical nature and hinted at its potential biological relevance, particularly in the context of antioxidant effects and interactions with the CNS.

Here is a table summarizing some key information about this compound:

PropertyValueSource
Molecular FormulaC20H24O5PubChem nih.gov
Molecular Weight344.4 g/mol PubChem nih.gov
Natural SourcesSalvia officinalis, Salvia canariensis, Salvia species mdpi.combhma.infocdnsciencepub.comnih.gov
Compound ClassAbietane Diterpenoid mdpi.comontosight.ai
Early Reported ActivityAntioxidant activity, potential binding to benzodiazepine receptor, antibiotic activity (in S. canariensis studies) researchgate.netmdpi.comcdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O5 B2458069 Galdosol CAS No. 52591-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,9S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-triene-8,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,16-17,21,23H,5-7H2,1-4H3/t16-,17+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVDNEGGBBYXGS-UWVAXJGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C3C4C2(CCCC4(C)C)C(=O)O3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)[C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346717
Record name Galdosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52591-18-1
Record name Galdosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution

Botanical and Biological Sources

Galdosol's natural sources span across several plant families, with a prominent occurrence in the Lamiaceae family, particularly within the Salvia genus. nih.gov

Genus Salvia Species (e.g., Salvia officinalis, Salvia triloba, Salvia canariensis)

Species belonging to the Salvia genus are significant sources of this compound. nih.gov

Salvia officinalis : this compound has been reported in extracts from Salvia officinalis, commonly known as common sage or garden sage. nih.govmdpi.comjapsonline.comacs.orgmdpi.combhma.inforesearchgate.netresearchgate.netnih.govsci-hub.se Research on S. officinalis has identified this compound among other abietane (B96969) diterpenoids. acs.orgmdpi.comresearchgate.netnih.govsci-hub.se

Salvia triloba : This species, also known as Greek sage, is another known source of this compound. mdpi.comresearchgate.netresearchgate.netscirp.org Studies on S. triloba have isolated this compound and its derivatives, noting their biological activities. researchgate.netresearchgate.netscirp.org

Salvia canariensis : this compound was initially isolated from Salvia canariensis, a species endemic to the Canary Islands. cdnsciencepub.comcsic.esscispace.comresearchgate.netacs.orgkyoto-u.ac.jpalmanaqueacoriano.com Early research on the aerial parts of S. canariensis led to the identification of this compound. cdnsciencepub.comcsic.esscispace.comacs.org It has been found alongside other diterpenes in this species. cdnsciencepub.comscispace.comresearchgate.netacs.org

Other Salvia species where this compound or related abietane diterpenoids have been found include Salvia fruticosa, Salvia hypargeia, and Salvia lavandulifolia (Spanish sage). mdpi.comrsc.orgresearchgate.netsemanticscholar.org

Other Angiosperm Families (e.g., Asteraceae, Celastraceae, Hydrocharitaceae, Lamiaceae)

Beyond the Salvia genus, abietane diterpenoids, including this compound or structurally related compounds, have been noted in other families of flowering plants (Angiosperms). nih.govrsc.orgresearchgate.net

Lamiaceae : As the genus Salvia belongs to this family, the Lamiaceae family is a significant source of this compound and other abietane diterpenes. nih.govnih.govjapsonline.comresearchgate.netrsc.orgsemanticscholar.orgresearchgate.netijpsr.comgijash.com Other genera within Lamiaceae may also contain these compounds. nih.govjapsonline.comrsc.orgsemanticscholar.orgresearchgate.netijpsr.comgijash.com

Asteraceae : Abietanes have been reported in species within the Asteraceae family. nih.govrsc.orgresearchgate.netijpsr.comgijash.com

Celastraceae : This family is also known to contain abietane diterpenoids. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov

Hydrocharitaceae : Abietanes have been found in this family as well. nih.govrsc.orgresearchgate.net

Coniferous Sources (e.g., Pinaceae, Cupressaceae, Podocarpaceae)

Abietane diterpenoids are common components of extracts or resins from coniferous trees. rsc.org

Pinaceae : Species in the Pinaceae family, such as Pinus species, are known sources of abietanes, including abietic acid, a related diterpene. almanaqueacoriano.comrsc.orgresearchgate.netmdpi.com While this compound itself is primarily associated with Angiosperms, the presence of the abietane skeleton is notable in this family. almanaqueacoriano.comrsc.orgresearchgate.netmdpi.com

Cupressaceae : This family also contains abietane diterpenoids. nih.govrsc.orgijpsr.comgijash.comresearchgate.net Species like Juniperus and Chamaecyparis have been reported to contain these compounds. nih.govrsc.orgijpsr.comgijash.comresearchgate.net

Podocarpaceae : Abietanes are found in the Podocarpaceae family. rsc.orgdokumen.pubunige.itresearchgate.net

Fungal Occurrence

Some abietanes have also been isolated from fungal species. rsc.org While specific data on this compound's isolation from fungi is less extensively documented compared to plant sources, the presence of this class of compounds in the fungal kingdom has been reported. rsc.org

Distribution within Biological Tissues and Organs (e.g., leaves, flowers, aerial parts, resins)

This compound and other abietane diterpenoids are distributed in various parts of the plants in which they occur.

Aerial Parts : this compound has been isolated from the aerial parts of Salvia canariensis. cdnsciencepub.comscispace.com The aerial parts of Salvia officinalis have also been studied for their diterpene content, including this compound. bhma.info

Leaves : The leaves of Salvia officinalis have been identified as a source of this compound and other abietane diterpenoids. acs.orgmdpi.combhma.inforesearchgate.netnih.govsci-hub.se

Flowers : this compound has been found in the flowers of Salvia canariensis. cdnsciencepub.comresearchgate.net Extracts from sage flowers (Salvia officinalis) have also been reported to contain this compound. researchgate.net

Resins : Abietane diterpenoids are components of resins from various plants, particularly conifers. rsc.orgmdpi.comresearchgate.net While this compound is more commonly reported in extracts, its presence in resinous material from Salvia species, such as sage flower resin, has been noted. researchgate.net

The concentration and specific distribution of this compound within different tissues and organs can vary depending on the plant species, environmental factors, and developmental stage.

Table 1: Natural Sources of this compound

Source TypeFamilyGenus/SpeciesSpecific Part(s) Reported
AngiospermLamiaceaeSalvia officinalisAerial parts, Leaves, Flowers
AngiospermLamiaceaeSalvia trilobaNot specified in detail (extracts)
AngiospermLamiaceaeSalvia canariensisAerial parts, Flowers
AngiospermLamiaceaeSalvia lavandulifoliaNot specified in detail
AngiospermLamiaceaeSalvia fruticosaNot specified in detail
AngiospermLamiaceaeSalvia hypargeiaNot specified in detail
AngiospermAsteraceaeVarious speciesNot specified in detail
AngiospermCelastraceaeVarious speciesNot specified in detail
AngiospermHydrocharitaceaeVarious speciesNot specified in detail
ConiferPinaceaeVarious species (Pinus)Resins, Heartwood
ConiferCupressaceaeVarious speciesNot specified in detail
ConiferPodocarpaceaeVarious speciesNot specified in detail
Fungi-Various speciesNot specified in detail

Table 2: Research Findings on this compound Occurrence

Source SpeciesPlant Part(s)Extraction Method (if specified)Key Finding(s) related to this compound OccurrenceCitation
Salvia officinalisLeaves-Isolated among other abietane diterpenoids acs.orgmdpi.com
Salvia officinalisAerial partsMethanolic extractIdentified as a constituent bhma.info
Salvia officinalisFlowers (resin)-Isolated researchgate.net
Salvia triloba-Purified extractsIsolated as one of seven compounds researchgate.netscirp.org
Salvia canariensisAerial partsEthanol (B145695) extractIsolated as a new diterpene scispace.com
Salvia canariensisFlowersAcetone (B3395972) extractIsolated along with other diterpenes cdnsciencepub.com
Salvia canariensisAerial parts-Isolated csic.esacs.org
Salvia lavandulifolia--Yielded this compound researchgate.netsemanticscholar.org

Biosynthesis of Galdosol

General Diterpenoid Biosynthetic Pathways

Two primary metabolic routes are responsible for the production of the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are the foundational units for all terpenoids: the Mevalonic Acid (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govfrontiersin.orgmdpi.comjmb.or.kr

The MVA pathway is predominantly localized in the cytoplasm and endoplasmic reticulum of plant cells, with potential contributions from peroxisomes. mdpi.com This pathway initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com A key regulatory step involves the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR). mdpi.comnih.gov Mevalonate is then phosphorylated and decarboxylated through a series of enzymatic steps to yield IPP and DMAPP. mdpi.comjmb.or.kr

Step Enzyme Involved Substrate(s) Product(s) Localization
Initial Condensation Acetyl-CoA HMG-CoA Cytoplasm/ER
Rate-Limiting Reduction HMG-CoA Reductase (HMGR) HMG-CoA Mevalonate ER Membrane
Phosphorylation & Decarboxylation Multiple Enzymes Mevalonate IPP and DMAPP Cytoplasm

The MEP pathway operates in the plastids of plant cells. nih.govfrontiersin.orgmdpi.com This pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GAP), catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.commdpi.comnih.gov DXP is subsequently converted through several enzymatic steps to IPP and DMAPP. mdpi.com The MEP pathway is the primary source of precursors for diterpenoids, carotenoids, and the prenyl chains of chlorophylls (B1240455) and tocopherols (B72186) synthesized in plastids. nih.govmdpi.commdpi.comoup.com

Step Enzyme Involved Substrate(s) Product(s) Localization
Initial Condensation 1-deoxy-D-xylulose-5-phosphate Synthase (DXS) Pyruvate, D-glyceraldehyde-3-phosphate 1-deoxy-D-xylulose 5-phosphate Plastids
Subsequent Conversions Multiple Enzymes 1-deoxy-D-xylulose 5-phosphate IPP and DMAPP Plastids

The IPP and DMAPP produced by both pathways can be interconverted by isopentenyl pyrophosphate isomerase (IDI). jmb.or.kr

Key Precursor Compounds (e.g., Geranylgeranyl Diphosphate, GGPP)

IPP and DMAPP are condensed by prenyltransferases to form longer prenyl diphosphates. oup.comnih.gov For diterpenoid biosynthesis, the key precursor is geranylgeranyl diphosphate (GGPP), a C20 compound formed by the sequential addition of three IPP units to one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS). oup.comnih.govresearchgate.net GGPP serves as the central precursor for all diterpenes. oup.comresearchgate.netfrontiersin.org

Precursor Compound Number of C5 Units Formation Enzyme Downstream Terpenoid Class PubChem CID
Isopentenyl Diphosphate (IPP) 1 Via MVA or MEP pathways Building Block
Dimethylallyl Diphosphate (DMAPP) 1 Via MVA or MEP pathways Building Block
Geranyl Diphosphate (GPP) 2 Geranyl Diphosphate Synthase Monoterpenes 445995 nih.gov
Farnesyl Diphosphate (FPP) 3 Farnesyl Diphosphate Synthase Sesquiterpenes, Triterpenes
Geranylgeranyl Diphosphate (GGPP) 4 Geranylgeranyl Diphosphate Synthase (GGPPS) Diterpenes, Carotenoids, Chlorophylls 447277 guidetopharmacology.orgmetabolomicsworkbench.org

Enzymatic Cyclisation and Rearrangement Reactions

The structural diversity of diterpenoids arises from the cyclisation and rearrangement of GGPP, catalyzed by diterpene synthases (diTPSs). nih.govresearchgate.net These enzymes facilitate complex carbocation-mediated reactions. researchgate.netpnas.org Diterpene synthases are typically classified into Class I and Class II, or can be bifunctional (Class I/II) containing both types of active sites. jmb.or.kr

Class II diTPSs typically catalyze the initial protonation-initiated cyclisation of GGPP to form bicyclic intermediates such as copalyl diphosphate (CPP). nih.govjmb.or.krpnas.org Class I diTPSs then catalyze ionization-initiated cyclisation and subsequent rearrangements of these bicyclic intermediates to generate the diverse diterpene skeletons. jmb.or.krpnas.org These rearrangements often involve hydride or methyl migrations and result in the formation of polycyclic structures. nih.govpnas.org

For abietane (B96969) diterpenes, the biosynthesis often involves the cyclization of GGPP to (+)-copalyl diphosphate [(+)-CPP] catalyzed by a Class II diTPS like copalyl diphosphate synthase (CPPS). nih.govfrontiersin.org The (+)-CPP intermediate is then further cyclized and rearranged by a Class I or bifunctional diTPS to form the tricyclic abietane skeleton. nih.govpnas.org

Proposed Biosynthetic Route to Galdosol within the Abietane Skeleton

This compound is an abietane-type diterpenoid. nih.govplantaedb.com Abietane diterpenoids are characterized by a tricyclic perhydrophenanthrene backbone, often with an isopropyl group at C13, methyl groups at C4 and C10, and sometimes a methyl group at C4. pnas.orgmdpi.com The biosynthesis of abietane diterpenes in plants like Salvia species, where this compound has been reported, proceeds from GGPP via the MEP pathway. nih.govfrontiersin.orgmdpi.com

A proposed biosynthetic route to abietane diterpenes in Salvia species involves the cyclization of GGPP to (+)-CPP by a CPPS (Class II diTPS). nih.govfrontiersin.org (+)-CPP is then converted to miltiradiene (B1257523) by a kaurene synthase-like enzyme (MiS). nih.gov Miltiradiene can spontaneously oxidize to abietatriene (B1232550). nih.gov Abietatriene is a key intermediate that undergoes further modifications, including oxidations catalyzed by cytochrome P450 monooxygenases, to produce various abietane diterpenoids like ferruginol (B158077) and 11-hydroxyferruginol. nih.gov

While the specific enzymatic steps leading directly to this compound from a common abietane precursor like ferruginol or abietatriene are not explicitly detailed in the search results, the biosynthesis of this compound is understood to occur within this general abietane framework. nih.govfrontiersin.orgsci-hub.se The structural features of this compound, including its hydroxyl groups and the furanone ring, suggest further oxidative and cyclization reactions modifying a core abietane structure. nih.gov Research indicates that the biosynthesis of abietane-type diterpenoids in Salvia species involves genes from both the MVA and MEP pathways for GGPP synthesis, followed by specific diterpenoid catalytic steps leading to precursors like ferruginol. frontiersin.org Further enzymatic modifications, potentially involving cytochrome P450 enzymes and other tailoring enzymes, would then lead to the specific oxygenation and ring formation patterns observed in this compound. nih.govmdpi.com Studies on other abietane diterpenes highlight the role of oxygenation, rearrangements, and ring cleavages in generating structural diversity within this class. mdpi.com

Isolation and Purification Methodologies

Extraction Techniques from Natural Sources

Extraction is the initial process used to separate desired compounds from the raw plant material. This step involves using appropriate solvents to dissolve and extract galdosol from the plant matrix.

Solvent-Based Extraction

Solvent-based extraction is a fundamental technique in natural product chemistry, utilizing the differential solubility of compounds in various solvents. Common solvents employed in the extraction of natural products, including diterpenes like this compound, encompass a range of polarities. These include ethanol (B145695), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) dergipark.org.trnih.govpsu.edumdpi.commdpi.comnih.gov.

For the extraction of Salvia canariensis flowers, acetone has been reported as an extraction solvent cdnsciencepub.com. Similarly, ethanolic extracts of Salvia officinalis have been investigated researchgate.net. The selection of the extraction solvent is crucial and is often guided by the polarity of the target compound and the matrix composition to maximize the yield of the desired constituents while minimizing the co-extraction of impurities dergipark.org.trnih.gov. DMSO is also utilized as a solvent, particularly for dissolving samples prior to chromatographic analysis researchgate.net.

Optimized Extraction Conditions for this compound Yield

Optimizing extraction conditions is essential to maximize the yield and purity of the target compound from the natural source. While specific optimized conditions solely for this compound extraction were not detailed in the provided search results, the principles of extraction optimization for other natural compounds offer relevant insights. Key parameters typically optimized include the type and concentration of the solvent, the solvent-to-solid ratio, extraction time, temperature, and the extraction method employed (e.g., maceration, sonication) nih.govpensoft.netnih.gov.

Studies on the extraction of other phenolic compounds and flavonoids from plant materials demonstrate the impact of these parameters on yield. For instance, optimizing ethanol concentration, extraction time, and liquid-to-solid ratio significantly influenced the yield of phenolic compounds from potato peels nih.gov. Similarly, the concentration of ethanol, the ratio of raw material to extractant, and the extraction method affected the yield of flavonoids and reducing compounds from Primula denticulata leaves pensoft.net. Applying these optimization principles, researchers would systematically investigate the effect of varying these parameters to determine the most efficient conditions for extracting this compound from its specific plant source.

Chromatographic Separation Strategies

Following the initial extraction, chromatographic techniques are employed to separate this compound from the complex mixture of compounds present in the crude extract. These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity and affinity for a stationary phase.

Column Chromatography

Column chromatography is a widely used purification technique in natural product isolation orgchemboulder.comutoronto.cachromtech.com. It involves packing a stationary phase, commonly silica (B1680970) gel or alumina, into a column orgchemboulder.comutoronto.ca. The crude extract, dissolved in a suitable mobile phase, is loaded onto the top of the column. The mobile phase, a liquid solvent or mixture of solvents, is then passed through the column. Compounds in the mixture separate based on their differential partitioning between the stationary phase and the mobile phase orgchemboulder.comutoronto.ca.

For the isolation of compounds from Salvia canariensis, repetitive chromatography on silica gel and Sephadex columns has been employed cdnsciencepub.com. Eluents used in silica gel column chromatography can include mixtures of solvents such as n-hexane, ethyl acetate, benzene, chloroform, and methanol (B129727) cdnsciencepub.com. Flash chromatography, a variation of column chromatography that uses positive pressure to increase solvent flow rate, is often used for faster separations, particularly on a preparative scale orgchemboulder.comchromtech.commit.edu.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of natural products gilson.comthermofisher.comnih.gov. HPLC systems utilize high pressure to pass the mobile phase through a column packed with small particles of stationary phase gilson.com. This allows for high-resolution separations.

HPLC separates compounds based on their interactions with the stationary phase and the mobile phase gilson.com. Reverse-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is frequently applied for the analysis and purification of compounds in plant extracts nih.govmdpi.com. HPLC is also routinely used to check the purity of isolated compounds researchgate.net.

Semi-preparative HPLC for Purification

Semi-preparative HPLC is a specific mode of HPLC that bridges the gap between analytical-scale separations (used for analysis and identification) and preparative-scale separations (used for isolating larger quantities of compounds) thermofisher.comlcms.cznih.gov. Semi-preparative HPLC is employed when a larger amount of purified compound is required than can be obtained from analytical runs thermofisher.comgilson.com.

This technique utilizes columns with larger internal diameters and higher flow rates compared to analytical HPLC columns gilson.comresearchgate.net. It is effective for isolating target compounds from complex mixtures and removing impurities thermofisher.com. Semi-preparative HPLC has been successfully applied in the purification of natural products, such as the isolation of compounds from Sophora flavescens root extract researchgate.net and the purification of δ-tocotrienol from plant sources nih.gov. Method development for semi-preparative or preparative scale purification often begins with optimizing the separation on an analytical scale before scaling up the process lcms.cz.

Data Tables

While specific quantitative data on this compound extraction yields under various conditions or detailed chromatographic parameters (like specific gradients, flow rates, or retention times for this compound) were not consistently available across the search results to populate interactive tables, a hypothetical structure for presenting such data would include:

Table 1: Effect of Extraction Parameters on this compound Yield

Solvent Type/ConcentrationTemperature (°C)TimeSolvent:Solid RatioExtraction MethodThis compound Yield (%)
[e.g., 80% Ethanol][e.g., 50][e.g., 2 h][e.g., 10:1][e.g., Maceration][Quantitative Data]
..................

Table 2: Semi-preparative HPLC Purification Parameters for this compound

Stationary PhaseMobile Phase (Gradient)Flow Rate (mL/min)Injection VolumeThis compound Retention Time (min)Purity (%)
[e.g., C18][e.g., H₂O/ACN gradient][e.g., 5-10][e.g., 1-5 mL][Quantitative Data][Quantitative Data]
..................

Other Chromatographic Techniques (e.g., Vacuum Liquid Chromatography, Medium-Pressure Liquid Chromatography)

Vacuum Liquid Chromatography (VLC) and Medium-Pressure Liquid Chromatography (MPLC) are valuable chromatographic techniques employed in the isolation and purification of natural products, including diterpenoids like this compound iipseries.orgjuniperpublishers.comcabidigitallibrary.org. These methods offer advantages in terms of speed, efficiency, and sample capacity compared to traditional column chromatography iipseries.orgjuniperpublishers.comcabidigitallibrary.orgkiku.dkchromtech.com.

Vacuum Liquid Chromatography (VLC) is a rapid preparative chromatographic method that utilizes a vacuum to increase the flow rate of the mobile phase through a stationary phase, typically silica gel or aluminum oxide iipseries.orgjuniperpublishers.comkiku.dk. It is considered a preparative thin-layer chromatography (PTLC) technique in a column format iipseries.orgjuniperpublishers.com. VLC is particularly useful for the initial fractionation of crude extracts based on polarity, allowing for the separation of components into broader classes before more refined purification steps iipseries.orgjuniperpublishers.com. The method can be scaled for both small and large-scale purifications iipseries.orgkiku.dk. A key aspect of VLC is the dry packing of the stationary phase and the application of a moderate vacuum (typically 20-70 mmHg) to prevent solvent evaporation juniperpublishers.comkiku.dk. Gradient elution is commonly employed in VLC to separate compounds with varying polarities juniperpublishers.com.

Medium-Pressure Liquid Chromatography (MPLC) operates at pressures between atmospheric pressure and high-performance liquid chromatography (HPLC), typically ranging from 0 to 200 psi (0-5 MPa) cabidigitallibrary.orgchromtech.comwelch-us.combio-rad.com. This pressure range allows for the use of smaller stationary phase particles (5-15 µm) compared to traditional column chromatography, resulting in higher resolution and faster separations cabidigitallibrary.orgwelch-us.combio-rad.com. MPLC systems often utilize constant flow pumps and can perform various types of chromatography, including normal phase and reversed-phase separations cabidigitallibrary.orgbio-rad.com. MPLC is widely applied in the purification of natural products, pharmaceuticals, and organic synthesis products, enabling the preparation of samples ranging from milligrams to hundreds of grams cabidigitallibrary.org. It offers high separation speed and efficiency cabidigitallibrary.org.

While specific detailed research findings on the isolation of this compound solely using VLC or MPLC as the sole purification techniques are not extensively detailed in the provided search results, the principles and applications of these methods in natural product isolation, particularly for diterpenoids from sources known to contain this compound (like Salvia and Rosmarinus species), are well-established researchgate.netiipseries.orgnih.govjuniperpublishers.comcabidigitallibrary.org. Often, a purification strategy for a compound like this compound would involve initial extraction, followed by fractionation using techniques such as VLC or flash chromatography to reduce sample complexity, and then further purification of the this compound-containing fractions using higher-resolution methods like MPLC or HPLC iipseries.orgnih.govjstar-research.com.

Research on the isolation of compounds from Rosmarinus officinalis, a source of this compound, highlights the complexity of the extracts containing various phenolic compounds and diterpenes researchgate.netresearchgate.net. The choice of extraction and purification methods significantly impacts the final composition of the isolated compounds researchgate.net. While not specifically detailing VLC or MPLC for this compound, studies on related diterpenes and natural products demonstrate the utility of these medium-pressure techniques in achieving purification iipseries.orgnih.govjuniperpublishers.comcabidigitallibrary.org.

A hypothetical data table illustrating the fractionation of a crude extract using VLC, which could be a preliminary step in this compound isolation, might look like this:

FractionElution Solvent System (Hexane:Ethyl Acetate)Approximate Weight (mg)Notes
1100:0850Non-polar compounds
290:101200Less polar compounds
380:20950Semi-polar compounds (Potential this compound fractions)
470:30700More polar compounds
550:50550Highly polar compounds
60:100300Very polar compounds

Note: This table is illustrative and based on typical VLC fractionation of plant extracts. Actual data would depend on the specific source material and experimental conditions.

Following VLC, fractions containing this compound would likely be subjected to further purification using MPLC. An MPLC step could involve a silica or reversed-phase column with a more finely tuned gradient to isolate this compound from co-eluting compounds.

A hypothetical data table for an MPLC purification of a VLC fraction enriched in this compound might appear as follows:

FractionElution Solvent System (Hexane:Acetone Gradient)Retention Time (minutes)Purity (% this compound)
MPLC 190:10 to 80:20 over 20 min8.5 - 10.2< 5
MPLC 280:20 to 70:30 over 15 min11.5 - 14.865
MPLC 370:30 to 60:40 over 10 min15.1 - 18.992
MPLC 460:40 to 50:50 over 5 min19.5 - 22.078
MPLC 550:50 to 0:100 over 10 min22.5 - 28.0< 10

Note: This table is illustrative. Actual MPLC parameters (solvent system, gradient, column type, flow rate) would be optimized based on the specific sample and desired purity.

These chromatographic techniques, VLC and MPLC, are integral tools in the process of isolating and purifying natural products like this compound, allowing for the separation of complex mixtures into simpler fractions and ultimately yielding the target compound in a purified form for further characterization and study.

Synthetic Approaches to Galdosol and Its Derivatives

Semisynthesis from Precursors

Semisynthesis involves using readily available natural products as starting materials to synthesize more complex or less abundant compounds like Galdosol. This approach leverages existing structural features of the precursor molecule, reducing the number of synthetic steps required compared to total synthesis.

Derivatization from Carnosol (B190744) and Related Abietanes

Carnosol is an abundant abietane (B96969) diterpene found in various Salvia species and serves as a key precursor for the semisynthesis of this compound and other related diterpenes. acs.orgnih.govresearchgate.net Semisynthetic routes from carnosol have been developed to obtain this compound, along with other diterpenes such as rosmanol (B1679572), rosmaquinone, 7-methoxyrosmanol, and 7-ethoxyrosmanol. acs.orgnih.govresearchgate.net These methods provide an efficient alternative to isolating these compounds directly from natural sources where they are present in lower concentrations. acs.orgnih.gov

Elucidation of Reaction Mechanisms in Semisynthetic Routes

Understanding the reaction mechanisms involved in the semisynthesis of this compound from precursors like carnosol is crucial for optimizing reaction conditions and predicting the formation of products and potential byproducts. A reaction mechanism describes the step-by-step process of how reactants transform into products, including the movement of electrons and the formation and breaking of bonds. saskoer.castudypug.com While specific detailed mechanisms for every semisynthetic transformation to this compound are extensive and depend on the particular route employed, the general principles of organic reaction mechanisms, such as nucleophilic attack, oxidation, and rearrangement reactions, are applicable. saskoer.castudypug.comopentextbc.ca For instance, transformations involving the modification of functional groups on the abietane scaffold require careful control of reaction conditions to achieve selectivity and yield the desired this compound structure. The reaction of this compound with diazomethane (B1218177), for example, has been shown to unexpectedly yield homoditerpenes, and a mechanism has been suggested to account for their formation, highlighting the importance of mechanistic studies in understanding the reactivity of this compound and its precursors. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net

Total Synthesis Strategies

Total synthesis involves the complete construction of a complex molecule from simpler, often commercially available, starting materials. This approach allows for the synthesis of compounds that may not be readily available from natural sources and provides opportunities to explore diverse chemical methodologies.

Retrosynthetic Analysis for this compound Scaffold

Retrosynthetic analysis is a powerful technique used in organic synthesis planning. rsc.orgnsf.govwikipedia.org It involves working backward from the target molecule (this compound in this case) to simpler precursor molecules by applying a series of "retrosynthetic transforms," which are the reverse of synthetic reactions. rsc.orgwikipedia.org The goal is to break down the target molecule into readily available starting materials through logical disconnections. nsf.govwikipedia.org For the this compound scaffold, a retrosynthetic analysis would consider the key structural features, such as the abietane core and the specific functional groups (e.g., hydroxyl groups, quinone moiety). Potential disconnections would be planned based on known reliable chemical reactions that could form those bonds in the forward synthetic direction. sathyabama.ac.in This process helps identify potential synthetic routes and key intermediates. wikipedia.org

Key Synthetic Transformations and Methodologies

The total synthesis of abietane diterpenes, including approaches relevant to the this compound scaffold, often involves a series of key synthetic transformations and methodologies. These can include the construction of the polycyclic abietane ring system, the introduction and manipulation of functional groups at specific positions, and the establishment of correct stereochemistry. Common methodologies employed in the synthesis of complex natural products like diterpenes include various carbon-carbon bond formation reactions (e.g., Diels-Alder reactions, alkylations, acylations), oxidation and reduction reactions to introduce and interconvert functional groups, and functional group transformations. mdpi.combeilstein-journals.org The specific transformations utilized in a total synthesis of this compound would depend on the chosen retrosynthetic strategy and the availability of suitable reagents and reaction conditions to assemble the complex diterpene structure with the correct oxidation pattern and stereochemistry. researchgate.netnih.gov

Chemical Reactivity and Formation of Novel Derivatives

This compound, possessing a catechol moiety and an ortho-quinone system within its abietane framework, exhibits characteristic chemical reactivity associated with these functional groups. The presence of the ortho-quinone makes this compound susceptible to reactions such as nucleophilic additions and redox processes. researchgate.net The catechol moiety can undergo oxidation and participate in reactions involving phenolic hydroxyl groups.

The reaction of this compound with diazomethane has been reported to yield unexpected homoditerpenes, illustrating its reactivity under specific conditions. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net This reaction highlights the potential for this compound to undergo rearrangement or insertion reactions. Further exploration of this compound's reactivity can lead to the formation of novel derivatives with potentially altered chemical and biological properties. Chemical transformations such as alkylation, acylation, or reactions targeting the quinone or catechol functionalities can be employed to synthesize a library of this compound derivatives. Understanding the reactivity of this compound is essential for both the rational design of synthetic routes and the exploration of its potential applications.

Reactions of this compound (e.g., with Diazomethane to yield homoditerpenes)

The reaction of this compound with diazomethane has been shown to yield unexpected products, specifically new homoditerpenes. When this compound, an abietane diterpene isolated from the aerial parts of Salvia canariensis, is reacted with diazomethane, two new homoditerpenes are formed. researchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com The structures of these homoditerpenes, referred to as compounds 15 and 16 in the literature, were determined using spectroscopic methods. researchgate.netresearchgate.netcdnsciencepub.com A mechanism has been suggested to account for the formation of these substances. researchgate.netresearchgate.netcdnsciencepub.com

In one study, 60 mg of this compound dissolved in ethyl ether was treated with a solution of diazomethane in ether (15 mL) and left for 24 hours at 0°C. cdnsciencepub.com After the starting material was consumed, excess diazomethane was quenched with acetic acid, and the crude reaction mixture was purified by chromatography. cdnsciencepub.com This process yielded compound 15 (29.8 mg, 43.1% yield) and compound 16 (20.3 mg, 26.5% yield). cdnsciencepub.com The molecular formula for compound 15 was determined to be C24H32O5 by high-resolution mass spectrometry. cdnsciencepub.com

Here is a summary of the reaction data:

ReactantReagentProductsYield (%)Molecular Formula (Product 15)
This compoundDiazomethaneHomoditerpenes 15, 1643.1 (15), 26.5 (16)C24H32O5

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Rational design and synthesis of analogs are crucial steps in structure-activity relationship (SAR) studies, aiming to understand how modifications to a compound's structure affect its biological activity. While direct information on the rational design and synthesis specifically of this compound analogs for SAR studies is not extensively detailed in the provided search results, the principles of rational design and SAR studies are broadly applicable in medicinal chemistry and natural product research.

Rational design in medicinal chemistry involves the use of structural information about a target or a known active compound (like this compound) to design new molecules with potentially improved properties. mdpi.comrsc.org This can involve making targeted modifications to the core structure or adding different functional groups to probe the impact on activity and selectivity. ijrpr.comnih.gov SAR studies then systematically evaluate the biological activity of these synthesized analogs to correlate structural features with observed effects. ijrpr.comnih.govnih.gov

The synthesis of analogs can involve various chemical transformations of the parent compound or the de novo construction of molecules based on the this compound scaffold. nih.govufl.edu The goal is to create a library of related compounds with specific structural variations. nih.gov

SAR studies based on these analogs provide insights into which parts of the molecule are essential for activity, which can be modified to enhance potency or alter selectivity, and which modifications are detrimental. ijrpr.comnih.govnih.gov This information then guides the design of further generations of analogs in an iterative process. cancer.gov Although specific examples for this compound analogs are not provided, the general approach would involve synthesizing derivatives with modifications to the abietane skeleton or its functional groups and then testing their biological activities (e.g., antibiotic activity, as mentioned in relation to this compound). researchgate.netresearchgate.netcdnsciencepub.com

Data from SAR studies are often presented in tables correlating structural changes with biological outcomes (e.g., IC50 values, minimum inhibitory concentrations). While a specific data table for this compound analogs is not available from the search results, a hypothetical example illustrating the concept is shown below:

Analog StructureModification from this compoundBiological Activity (Arbitrary Units)
This compound-X
Analog AModification 1Y
Analog BModification 2Z

Biological Activity and Molecular Mechanisms

Antioxidant Activity and Associated Molecular Mechanisms

Galdosol has been identified as a compound with remarkably strong antioxidant activity. mdpi.com This activity is attributed to its chemical structure as a phenolic abietane (B96969) diterpene.

The primary molecular mechanism behind the antioxidant capacity of phenolic compounds like this compound is their ability to act as free radical scavengers. scienceopen.comnih.gov Free radicals are highly reactive molecules with unpaired electrons that can cause oxidative damage to vital cellular components such as DNA, proteins, and lipids. nih.gov

The antioxidant mechanism of this compound likely involves the following processes:

Hydrogen Atom Transfer (HAT): Phenolic compounds possess hydroxyl (-OH) groups attached to their aromatic rings. dntb.gov.ua this compound can donate a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. nih.govmdpi.com

Radical Stabilization: Upon donating a hydrogen atom, the this compound molecule itself becomes a radical. However, this new radical is significantly less reactive than the original free radical. Its stability is enhanced by the delocalization of the unpaired electron across the aromatic ring structure, a process known as resonance. nih.gov This stability prevents it from propagating further oxidative damage.

Studies have shown that the antioxidant activity of this compound is comparable to that of α-tocopherol (a form of Vitamin E), a well-known and potent antioxidant. mdpi.com This potent free-radical scavenging ability highlights this compound's potential role in mitigating oxidative stress.

Other Reported Biological Activities of this compound

Extensive searches of scientific literature and chemical databases have revealed a significant lack of available data regarding the specific antiviral, antiulcer, cardiovascular, antileishmanial, and antiplasmodial activities of the chemical compound this compound.

While the chemical structure of this compound is documented nih.gov, dedicated studies investigating its efficacy against various viruses, its potential for treating ulcers, its effects on the cardiovascular system, or its activity against Leishmania and Plasmodium parasites could not be located in the current body of scientific publications.

General research into natural products has identified numerous compounds with these biological activities. For instance, various flavonoids and triterpenoids have demonstrated antiviral properties nih.govmdpi.comnih.gov. Similarly, a wide array of plant-derived compounds have been investigated for their potential in treating peptic ulcers, with mechanisms often linked to antioxidant and anti-inflammatory effects nih.govnih.govmdpi.com. In the realm of cardiovascular diseases, flavonoids are known for their beneficial effects, including vasodilation and antioxidant properties nih.govnih.gov. Furthermore, the search for new antileishmanial and antiplasmodial agents frequently focuses on natural sources, with many compounds showing promising in vitro and in vivo results researchgate.netnih.govresearchgate.netmalariaworld.orgmdpi.comrjeid.comnih.gov.

However, it is crucial to note that this general information does not directly apply to this compound. Without specific experimental data from studies on this particular compound, no scientifically accurate claims can be made about its biological activities in these areas. The isolation and subsequent biological screening of natural compounds are essential steps to determine their therapeutic potential nih.govnih.govresearchgate.netturkjps.orgmdpi.com, but such reports for this compound are not available.

Therefore, the following data table reflects the absence of research findings for this compound in the specified biological activity categories.

Data Table: Reported Biological Activities of this compound

Biological ActivityResearch Findings
Antiviral No data available in the scientific literature.
Antiulcer No data available in the scientific literature.
Cardiovascular No data available in the scientific literature.
Antileishmanial No data available in the scientific literature.
Antiplasmodial No data available in the scientific literature.

Structure Activity Relationship Sar Studies

Identification of Essential Structural Features for Biological Potency

Research indicates that the presence of ortho-dihydroxy groups is crucial for the antioxidant activity observed in galdosol and other related compounds like carnosol (B190744), rosmanol (B1679572), epirosmanol, isorosmanol, and carnosic acid. igi-global.comacs.org These structural features are thought to be primarily responsible for their ability to scavenge free radicals. igi-global.comacs.org In the context of benzodiazepine (B76468) receptor binding, this compound has demonstrated potent activity. researchgate.netscirp.orgrsc.org While specific essential features for this binding are still being elucidated, the abietane (B96969) skeleton and its associated functional groups, including the hydroxyl groups and the lactone ring system, are likely contributors to its interaction with the receptor. nih.govresearchgate.netscirp.org

Correlation of Chemical Modifications with Changes in Activity

Chemical modifications to natural products like this compound can significantly impact their biological activity. uzh.chmdpi.com For instance, this compound has been subjected to reactions, such as with diazomethane (B1218177), which can lead to the formation of modified structures like homoditerpenes. cdnsciencepub.comcdnsciencepub.com While the specific activity changes resulting from these particular modifications (formation of homoditerpenes 15 and 16) were noted in the context of their structural determination, detailed correlations with specific biological activities were not explicitly provided in the search results. cdnsciencepub.comcdnsciencepub.com However, the principle of chemical modification is a standard approach in SAR studies to understand how altering parts of the molecule affects its potency or selectivity. mdpi.comnih.gov

Comparative SAR Analysis with Rosmanol and its Derivatives

This compound is structurally related to rosmanol, another abietane diterpene found in Salvia species. researchgate.netscirp.orgresearchgate.net Comparative SAR analysis between this compound, rosmanol, and their derivatives, such as 7-methoxyrosmanol, has been conducted, particularly concerning their affinity for the benzodiazepine receptor. researchgate.netscirp.orgrsc.org

Studies have shown that this compound exhibits stronger binding activity to the benzodiazepine receptor compared to rosmanol and 7-methoxyrosmanol. researchgate.netscirp.orgrsc.org Specifically, this compound had an IC50 value of 0.8 µM, while 7-methoxyrosmanol had an IC50 of 7.2 µM. researchgate.netscirp.orgrsc.org Rosmanol at a higher concentration (100 µM) showed some inhibitory effect on GABA-induced currents at GABAA receptors, but its direct binding affinity to the benzodiazepine site was less potent than this compound. researchgate.netscirp.org This comparison highlights the subtle but significant differences in activity that can arise from variations in the abietane framework and its substituents, such as the presence or absence of a methoxy (B1213986) group at the C-7 position.

Here is a table summarizing the benzodiazepine receptor binding affinity of this compound and related compounds:

CompoundIC50 (µM) for 3H-flumazenil binding to Benzodiazepine Receptor
This compound0.8 researchgate.netscirp.orgrsc.org
7-Methoxyrosmanol7.2 researchgate.netscirp.orgrsc.org
RosmanolLess potent than this compound and 7-Methoxyrosmanol researchgate.netscirp.org

Computational Modeling and In Silico Approaches to SAR

Computational modeling and in silico approaches are increasingly used in SAR studies to predict and understand the interaction of compounds with biological targets. mdpi.comnih.goveurjchem.comfrontiersin.orgkiu.ac.ugrsc.orgmdpi.com These methods can include molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) analysis. mdpi.comnih.govfrontiersin.orgkiu.ac.ugmdpi.com

While the search results mention the application of in silico techniques in studying natural products and SAR mdpi.comnih.goveurjchem.comkiu.ac.ugresearchgate.net, specific detailed computational modeling studies focused solely on this compound's SAR were not extensively described. However, the general principles of using computational methods to analyze the binding of compounds to receptors frontiersin.orgkiu.ac.ug, predict activity based on structural descriptors (QSAR) mdpi.com, and understand the impact of structural variations are applicable to this compound. These approaches can complement experimental SAR studies by providing insights into the molecular interactions and energetic factors that govern the observed biological potency. mdpi.comfrontiersin.org

Analytical Characterization and Quantification

Spectroscopic Methods for Structure Elucidation

Spectroscopic methods play a vital role in determining the structure of Galdosol. UV, IR, NMR, and MS techniques are commonly employed for this purpose thieme-connect.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and functional groups within a molecule. Analysis of this compound typically involves both one-dimensional (1D) and two-dimensional (2D) NMR experiments hyphadiscovery.comresearchgate.net.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, chemical environment, and coupling interactions of hydrogen atoms in the this compound molecule wisc.edu. Analysis of the chemical shifts, multiplicities, and integration of signals in the ¹H NMR spectrum allows for the assignment of specific protons to different parts of the structure cdnsciencepub.comwisc.edu. For instance, characteristic signals corresponding to methyl groups, isopropyl protons, and aromatic protons are observed and analyzed to build the structural puzzle cdnsciencepub.com. The presence of specific signals, such as singlets for certain protons, can indicate their environment and connectivity cdnsciencepub.com.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound hmdb.cachemicalbook.com. The chemical shifts of the signals in the ¹³C NMR spectrum are indicative of the hybridization state and electronic environment of each carbon atom mdpi.com. This technique helps in identifying different types of carbon atoms, including those in aromatic rings, carbonyl groups, and aliphatic chains researchgate.netmdpi.com.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, either through bonds or through space, which are essential for confirming assignments and establishing connectivity in complex molecules like this compound epfl.chsdsu.eduyoutube.com.

COSY (Correlation Spectroscopy): ¹H-¹H COSY reveals correlations between protons that are coupled to each other through typically two or three bonds epfl.chsdsu.eduemerypharma.comuoa.gr. This helps in establishing spin systems and mapping the connectivity of protons within the molecule sdsu.eduemerypharma.com.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): HMQC or HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations) epfl.chsdsu.eduyoutube.com. This is crucial for assigning carbon signals based on known proton assignments epfl.ch.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by multiple bonds, typically two, three, or even four bonds epfl.chsdsu.eduyoutube.com. This technique is particularly useful for assigning quaternary carbons and establishing connectivity across heteroatoms or ring systems, providing long-range connectivity information vital for full structure elucidation epfl.chemerypharma.com.

Investigation using ¹H and ¹³C NMR, along with homonuclear (COSY) and heteronuclear (HMQC/HSQC, HMBC) spectra, allows for the unambiguous assignment of NMR signals and the resolution of signals that might be similar in related natural products researchgate.net.

Mass Spectrometry (MS)

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in confirming the molecular formula and providing structural insights thieme-connect.comdrawellanalytical.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hyphenated technique that combines the separation power of Liquid Chromatography (LC) with the detection capabilities of Mass Spectrometry (MS) drawellanalytical.com. This is particularly useful for analyzing complex mixtures and isolating individual compounds like this compound before mass analysis drawellanalytical.com. LC-MS can determine the molecular weight of this compound and provide fragmentation data (MS/MS), which arises from the collision-induced dissociation of the parent ion nih.gov360biolabs.com. Analysis of these fragmentation patterns can provide clues about the substructures present in this compound nih.gov. For this compound, LC-MS data, including precursor ion m/z and fragmentation patterns at different collision energies, have been recorded and are available in databases nih.gov.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the accurate mass of a compound, which is essential for confirming its elemental composition. HRESIMS in positive ion mode can be used to detect this compound, typically yielding a protonated molecule or adduct ions. For example, the HRESIMS data for a related compound, with molecular formula C₂₀H₂₂O₇, showed a positive ion peak at m/z 397.2813 [M+Na]⁺, corresponding to the sodium adduct (calculated for C₂₀H₂₂O₇Na: 397.1263). unipi.it While specific HRESIMS data for this compound (C₂₀H₂₄O₅) were not directly found in the search results, this technique is routinely applied in natural product chemistry to confirm the molecular formula of isolated compounds by measuring the exact mass of the molecular ion or its adducts with high accuracy. unipi.itresearchgate.netunige.it

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting selected ions and analyzing the resulting fragment ions. This technique is invaluable for the unambiguous identification of this compound within complex mixtures, even in the presence of isomeric compounds. nih.govresearchgate.netpremierbiosoft.com By analyzing the fragmentation pattern, characteristic ions related to specific substructures of this compound can be identified. While detailed MS/MS fragmentation data specifically for this compound were not extensively provided in the search results, MS/MS is a standard approach for the structural elucidation of natural products. unige.itsciex.comrsc.org The fragmentation pattern is reproducible and provides valuable information about the chemical structure. acdlabs.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound exhibits specific absorption bands corresponding to its functional groups, such as hydroxyl (O-H), carbonyl (C=O) from the ketone and lactone, and aromatic/ether groups. cdnsciencepub.com For instance, the IR spectrum of a related compound showed bands for hydroxy groups at 3380 cm⁻¹, lactone at 1770 cm⁻¹, and quinone grouping at 1650 and 1635 cm⁻¹. cdnsciencepub.com These characteristic absorption patterns serve as a fingerprint for the identification of this compound. db-thueringen.de

Here are some typical IR absorption ranges for common functional groups found in compounds like this compound: nobraintoosmall.co.nz

Functional GroupRange (cm⁻¹)IntensityAssignment
O-H (Alcohols)3200-3550StrongH-bonded, broad
C=O (Ketones)1710-1720StrongSaturated ketone
C=O (Esters)1735-1750Strong
C=O (Acids)1705-1720StrongH-bonded carboxylic
C=C (Alkenes)1630-1680Variable
C-O (Alcohols)970-1250Strong

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the most definitive technique for determining the precise three-dimensional atomic structure of a crystalline compound, including its absolute configuration and conformation. wikipedia.organton-paar.com This method requires obtaining high-quality single crystals of this compound or its derivatives. wikipedia.organton-paar.com By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the positions of individual atoms can be determined. wikipedia.organton-paar.com While direct X-ray crystallographic data for this compound itself was not found, studies on derivatives, such as this compound 5-methyl ether, have utilized X-ray analysis to confirm their structures. researchgate.net For this compound 5-methyl ether (C₂₁H₂₆O₅), crystal data showed an orthorhombic system with space group P2₁2₁2₁, and specific unit cell dimensions (a=10.671(2) Å, b=11.976(3) Å, c=14.601(5) Å). researchgate.net The structure was solved and refined, providing detailed information about the molecular arrangement. researchgate.net This technique is crucial for understanding the stereochemistry and solid-state conformation of this compound. nih.gov

Chromatographic Methods for Detection and Quantification

Chromatographic methods are essential for separating this compound from other compounds in complex mixtures, allowing for its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound in plant extracts and other matrices. researchgate.netcsic.esthieme-connect.com HPLC coupled with detectors such as UV-Vis or PDA (Photodiode Array) is commonly employed. researchgate.netcsic.es The retention time of this compound on a specific HPLC column under defined mobile phase conditions serves as a key parameter for its identification, often compared to a reference standard. researchgate.net UV spectra obtained during HPLC analysis can further aid in identification. researchgate.net For instance, HPLC-PDA has been used to identify compounds in Salvia species by comparing retention times and UV spectra with reference standards. researchgate.net

Development of Analytical Methods for this compound in Complex Matrices

Analyzing this compound in complex matrices such as biological samples or intricate plant extracts presents challenges due to the presence of numerous interfering compounds. chromatographyonline.comlcms.czwiley.com The development of specific and sensitive analytical methods is therefore crucial. This often involves sample preparation techniques to isolate and concentrate this compound and remove matrix interferences before chromatographic analysis. chromatographyonline.comlcms.cz Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be employed for sample clean-up. lcms.cz Restricted access media (RAM) columns can also be useful for analyzing small molecules in complex matrices by excluding larger interfering molecules. chromatographyonline.com Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is particularly powerful for the analysis of this compound in complex matrices, providing both chromatographic separation and specific detection/identification based on mass-to-charge ratio and fragmentation patterns. nih.govrsc.org Method validation is essential to ensure the reliability, reproducibility, and accuracy of this compound quantification in complex samples. chromatographyonline.com

Ecological Roles and Interactions

Role as Eco-physiological Mediators (e.g., Chemical Defense)

Aromatic abietane (B96969) diterpenoids, such as galdosol, are recognized for their key role as eco-physiological mediators, particularly in chemical defense. rsc.org Plants utilize these compounds as a defense strategy against various environmental pressures, including microbes. unige.it The accumulation of low-molecular-weight compounds acting as phytoalexins is a known defense mechanism in plants. unige.it

This compound, along with other abietane diterpenoids found in Salvia species like carnosol (B190744), isorosmanol, rosmanol (B1679572), epirosmanol, and carnosic acid, has demonstrated significant biological activities. rsc.orgmdpi.commdpi.commdpi.comgavinpublishers.comcabidigitallibrary.orgsci-hub.senih.gov These activities can contribute to the plant's defense against pathogens and herbivores. For instance, some abietane diterpenoids have shown antimicrobial activity against Gram-positive microorganisms such as Staphylococcus aureus and Bacillus subtilis. rsc.org While the direct antimicrobial activity of this compound itself is not as extensively highlighted in the provided snippets as some other abietanes, its presence within this class of compounds strongly suggests a role in the plant's chemical defense arsenal. rsc.orgmdpi.commdpi.commdpi.comgavinpublishers.comcabidigitallibrary.orgsci-hub.senih.gov

Furthermore, abietane diterpenoids, including this compound, have been noted for their antioxidant properties. rsc.orgmdpi.commdpi.commdpi.comgavinpublishers.comcabidigitallibrary.orgsci-hub.senih.gov Antioxidants help protect the plant from oxidative stress, which can be caused by various environmental factors. rsc.orgmdpi.comgavinpublishers.com

Interactions within Plant Ecosystems

Within plant ecosystems, this compound and similar diterpenoids contribute to complex interactions. Their role in chemical defense can influence which herbivores feed on the plant and which microbes inhabit its surroundings. unige.itscielo.org.mx The presence of these bioactive compounds can deter feeding by certain insects or larger animals, thereby protecting the plant from herbivory.

While the provided information primarily focuses on the defensive aspects, the broader category of terpenoids, to which this compound belongs, is known to mediate various plant interactions. For example, some terpenoids are responsible for the characteristic fragrances of many plants, which can attract pollinators. scielo.org.mx Although this compound's specific role in attracting pollinators is not mentioned, its classification as a terpenoid suggests potential involvement in such ecological signaling, though its primary documented role appears to be defensive.

The co-occurrence of this compound with other abietane diterpenoids in Salvia species suggests a potential synergistic effect in their ecological functions. researchgate.netresearchgate.net The combined presence of these compounds may provide a more robust defense system than any single compound could offer alone. Research into the specific interactions of this compound with other organisms in the plant's environment is ongoing.

Future Research Directions and Potential Applications

Complete Elucidation of Biosynthetic Pathways in Diverse Organisms

A fundamental area of future investigation is the complete elucidation of Galdosol's biosynthetic pathway. Like other abietane-type diterpenoids in Salvia species, its biosynthesis is presumed to follow the general terpenoid pathway, starting from isopentenyl pyrophosphate and dimethylallyl pyrophosphate. Research on other Salvia species has identified key enzymes such as geranylgeranyl diphosphate (B83284) synthase, and various cytochrome P450 monooxygenases and dehydrogenases that are involved in the intricate cyclization and oxidation steps leading to the diverse array of diterpenoids nih.gov.

Future research should focus on identifying and characterizing the specific enzymes responsible for the unique structural features of this compound. This can be achieved through a combination of transcriptomic analysis of this compound-producing plants, such as Salvia canariensis and Rosmarinus officinalis, and functional characterization of candidate genes in heterologous expression systems like yeast or Nicotiana benthamiana nih.gov. A detailed understanding of the biosynthetic pathway will not only provide insights into the chemical ecology of these plants but also pave the way for metabolic engineering approaches to enhance this compound production.

Advanced Synthetic Methodologies for this compound and Complex Analogs

The development of efficient and scalable synthetic routes to this compound and its analogs is paramount for advancing its biological evaluation. While the total synthesis of complex diterpenoids presents significant challenges due to their often intricate polycyclic structures and dense stereochemistry, modern synthetic strategies offer promising solutions nih.govnih.govchemrxiv.org.

Future synthetic endeavors could explore innovative approaches such as:

Convergent Synthesis: Breaking down the complex structure of this compound into smaller, more manageable fragments that can be synthesized independently and then coupled together in the later stages of the synthesis.

Late-Stage Functionalization: Developing methods to introduce chemical modifications to the this compound core at a late stage, allowing for the rapid generation of a library of analogs with diverse functionalities.

Biocatalysis: Utilizing enzymes to perform specific and stereoselective transformations, which can be difficult to achieve through traditional chemical methods.

The ability to synthesize a wide range of this compound analogs will be crucial for establishing structure-activity relationships (SAR) and for optimizing its pharmacological properties.

In-depth Mechanistic Studies of Biological Activities at the Molecular and Cellular Level

Preliminary studies have suggested that this compound possesses antioxidant and other biological activities. However, the precise molecular and cellular mechanisms underlying these effects are yet to be determined. Future research should employ a range of modern biological techniques to investigate this compound's mechanism of action.

Key areas of investigation should include:

Antioxidant Mechanisms: Determining whether this compound acts as a direct radical scavenger, an inducer of endogenous antioxidant enzymes, or a modulator of signaling pathways involved in oxidative stress, such as the Nrf2 pathway. Computational studies can also provide theoretical insights into its radical scavenging capabilities researchgate.net.

Anti-inflammatory Effects: Investigating the impact of this compound on key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and its effect on the production of pro-inflammatory mediators like cytokines and prostaglandins (B1171923) mdpi.commdpi.comdntb.gov.ua.

Antimicrobial and other activities: Further exploring the potential of this compound and its derivatives against a broader range of pathogens and disease models.

These in-depth studies will provide a solid foundation for understanding the therapeutic potential of this compound and for identifying specific cellular targets.

Exploration of Novel Pharmacological Targets Beyond Current Findings

The structural complexity of diterpenoids often translates to a diverse range of biological activities and interactions with multiple cellular targets. While initial research on this compound has focused on its antioxidant properties, it is highly probable that it interacts with other pharmacological targets. Many abietane (B96969) diterpenoids from Salvia species have been shown to exhibit cytotoxic and anti-proliferative properties by targeting various proteins in cancer cells, including NF-κB, STAT3, and caspases nih.govtandfonline.comphcog.comphcog.com.

Future research should aim to identify novel pharmacological targets of this compound through:

High-Throughput Screening: Screening this compound against large panels of kinases, receptors, and other biologically relevant targets.

Chemical Proteomics: Utilizing affinity-based probes to pull down and identify the cellular binding partners of this compound.

Computational Docking and Molecular Modeling: Predicting potential binding sites and interactions with known protein structures.

The identification of novel targets will open up new avenues for the therapeutic application of this compound in a wider range of diseases.

Development of this compound-Based Research Tools and Chemical Probes

The unique chemical structure of this compound can be leveraged to develop valuable research tools and chemical probes. By attaching reporter tags such as fluorescent dyes or biotin (B1667282) to the this compound scaffold, it is possible to create probes that can be used to visualize its subcellular localization, identify its protein targets, and study its mechanism of action in living cells mskcc.orgnih.govnevadogroup.com.

The development of this compound-based chemical probes would enable researchers to:

Visualize Cellular Uptake and Distribution: Track the movement of this compound within cells and tissues.

Identify Protein Targets: Use affinity chromatography or photoaffinity labeling to isolate and identify proteins that bind to this compound.

Study Target Engagement: Monitor the interaction of this compound with its target proteins in real-time.

These chemical probes will be invaluable for dissecting the complex biology of this compound and for validating its therapeutic targets.

Q & A

Q. How can researchers confirm the structural identity of Galdosol using spectroscopic methods?

this compound (C₂₀H₂₄O₅) is characterized via nuclear magnetic resonance (NMR) spectroscopy. Key steps include:

  • 1H-NMR : Identify signals for aromatic protons (e.g., δ 7.61 ppm for H-14) and oxygenated methine groups (δ 4.72 ppm for H-6).
  • 13C-NMR : Confirm carbonyl carbons (e.g., δ 189.9 ppm for C-7) and aromatic carbons (δ 152.2 ppm for C-11). Cross-validate with literature data for consistency .
  • Purity verification : Use high-performance liquid chromatography (HPLC) with a UV detector to ensure no co-eluting impurities.

Q. What methodologies are recommended for isolating this compound from plant sources like Rosmarinus officinalis?

  • Extraction : Use methanol or ethanol for polar compound solubility.
  • Fractionation : Employ column chromatography with silica gel, followed by preparative thin-layer chromatography (TLC) for purification.
  • Validation : Compare isolated compound retention factors (Rf values) and spectral data with reference standards .

Q. How should researchers design initial bioactivity assays for this compound?

  • In vitro cytotoxicity testing : Use cell lines (e.g., MCF-7 for breast cancer) and MTT assays.
  • Dosage range : Start with 10–100 μM concentrations, adjusting based on IC₅₀ values.
  • Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

  • Meta-analysis : Systematically review studies using tools like PRISMA to identify methodological inconsistencies (e.g., solvent polarity in extraction, cell line selection) .
  • Reproducibility checks : Replicate experiments under standardized conditions (pH, temperature, solvent purity) and report raw data in supplementary materials .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for variability in biological replicates .

Q. What advanced techniques optimize this compound’s synthetic pathways?

  • Retrosynthetic analysis : Break down this compound’s structure into feasible precursors (e.g., diterpene backbone synthesis via cyclization).
  • Catalysis : Test transition-metal catalysts (e.g., palladium) for stereoselective reactions.
  • Green chemistry : Replace toxic solvents with ionic liquids or supercritical CO₂ to improve yield and sustainability .

Q. How should researchers address challenges in this compound’s in vivo pharmacokinetics?

  • Animal models : Use Sprague-Dawley rats for bioavailability studies, administering this compound intravenously (IV) and orally (PO) to compare absorption.
  • Analytical methods : Employ LC-MS/MS for plasma concentration quantification, ensuring detection limits ≤1 ng/mL.
  • Ethical compliance : Follow institutional guidelines for animal welfare and include detailed protocols in supplementary materials .

Methodological Best Practices

Q. How to systematically search for this compound-related literature using Google Scholar?

  • Advanced operators : Use site: for domain-specific searches (e.g., site:*.edu "this compound NMR") and intitle: for title-focused queries (e.g., intitle:"this compound synthesis") .
  • Alerts : Set up email alerts for new publications containing keywords like "this compound cytotoxicity" .
  • Citation tracking : Use "Cited by" and "Related articles" features to identify seminal studies and emerging trends .

Q. What criteria determine the inclusion of this compound data in peer-reviewed journals?

  • Reproducibility : Full experimental protocols must be disclosed, including solvent grades, instrumentation settings, and statistical codes .
  • Data presentation : Place large datasets (e.g., NMR spectra tables) in supplementary files, referencing them in the main text .
  • Ethical reporting : Disclose funding sources and conflicts of interest in the "Acknowledgments" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.